molecular formula C14H7BrClNO2S B12909386 7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate CAS No. 89588-65-8

7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate

Cat. No.: B12909386
CAS No.: 89588-65-8
M. Wt: 368.6 g/mol
InChI Key: SDUSCYRSEZARJX-UHFFFAOYSA-N
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Description

7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate is a complex organic compound that features both quinoline and thiophene moietiesThe presence of bromine, chlorine, and thiophene groups in its structure contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiophene group can interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-chloroquinolin-8-yl thiophene-3-carboxylate is unique due to the combination of quinoline and thiophene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89588-65-8

Molecular Formula

C14H7BrClNO2S

Molecular Weight

368.6 g/mol

IUPAC Name

(7-bromo-5-chloroquinolin-8-yl) thiophene-3-carboxylate

InChI

InChI=1S/C14H7BrClNO2S/c15-10-6-11(16)9-2-1-4-17-12(9)13(10)19-14(18)8-3-5-20-7-8/h1-7H

InChI Key

SDUSCYRSEZARJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=CSC=C3)N=C1

Origin of Product

United States

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